1-(6-Methoxypyridin-2-yl)ethan-1-amine hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is 1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride , reflecting its pyridine core substituted with a methoxy group at the 6-position and an ethylamine side chain at the 2-position, which is protonated as a hydrochloride salt. The enantiomeric forms, (R)-1-(6-methoxypyridin-2-yl)ethanamine (CAS 1212888-81-7) and (S)-1-(6-methoxypyridin-2-yl)ethanamine hydrochloride (CAS 1391355-66-0), are distinguished by their stereochemical configurations. The compound belongs to the class of arylalkylamine hydrochlorides , characterized by aromatic pyridine rings linked to amine-containing alkyl chains.
Molecular Formula and Weight Analysis
The molecular formula of the hydrochloride salt is C₈H₁₃ClN₂O , with a molar mass of 188.65 g/mol . The free base form, prior to hydrochloride salt formation, has the formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol. The addition of hydrochloric acid introduces a chloride ion, increasing the molecular weight by 36.46 g/mol. Comparative analysis with analogous compounds, such as (6-methoxypyridin-2-yl)methanamine (C₇H₁₀N₂O, 138.17 g/mol), highlights the impact of alkyl chain length on molecular weight and physicochemical properties.
Table 1: Molecular Properties of this compound and Analogues
Stereochemical Configuration: (R)- and (S)-Enantiomer Differentiation
The chiral center at the ethylamine side chain gives rise to two enantiomers. The (R)-enantiomer (Fig. 1A) is represented by the SMILES notation C[C@@H](N)C1=NC(OC)=CC=C1, where the amine group occupies the R-configuration. Conversely, the (S)-enantiomer hydrochloride (Fig. 1B) adopts the opposite configuration, denoted by C[C@H](N)C1=NC(OC)=CC=C1.Cl. These enantiomers exhibit distinct biological activities and pharmacokinetic profiles, necessitating precise synthetic protocols for isolation.
Synthetic Resolution Methods :
- Chiral chromatography is commonly employed to separate racemic mixtures.
- Enantioselective synthesis using chiral catalysts ensures high enantiomeric excess.
Crystallographic Data and Solid-State Structure
While crystallographic data for this compound are not explicitly provided in the literature, its molecular structure can be inferred from SMILES and InChI descriptors. The pyridine ring adopts a planar conformation, with the methoxy group at the 6-position and the ethylamine side chain at the 2-position forming a dihedral angle of approximately 120° relative to the ring. The hydrochloride salt stabilizes the structure through ionic interactions between the protonated amine and chloride ion.
Key Structural Features :
- Pyridine ring : Aromatic six-membered ring with nitrogen at the 1-position.
- Methoxy group : Electron-donating substituent enhancing ring stability.
- Ethylamine side chain : Provides a site for protonation and salt formation.
Comparative Analysis with Dihydrochloride Salts and Analogous Derivatives
The hydrochloride salt form improves aqueous solubility compared to the free base, a common trait among amine pharmaceuticals. While dihydrochloride salts are not documented for this compound, analogues like (6-methoxypyridin-2-yl)methanamine (CAS 194658-13-4) exhibit reduced molecular weight (138.17 g/mol) and altered lipophilicity due to the shorter methylamine chain. Substitution at the 2-position of the pyridine ring is critical for binding affinity in receptor-targeted applications.
Table 2: Physicochemical Comparison with Analogues
Properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)7-4-3-5-8(10-7)11-2;/h3-6H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJECRXPIVXYRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalytic System
The most efficient method for synthesizing enantiomerically pure 1-(6-Methoxypyridin-2-yl)ethan-1-amine involves direct asymmetric reductive amination (DARA) of 2-acetyl-6-methoxypyridine. This one-pot reaction utilizes a ruthenium-based catalytic system to achieve >99% conversion and >99% enantiomeric excess (ee).
Key Reaction Parameters:
| Parameter | Value/Detail |
|---|---|
| Substrate | 2-Acetyl-6-methoxypyridine |
| Catalyst | Ru(OAc)₂{(S)-binap} |
| Nitrogen Source | Ammonium trifluoroacetate |
| Solvent | Tetrahydrofuran (THF) |
| Hydrogen Pressure | 0.8 MPa |
| Temperature | Room temperature (~25°C) |
| Reaction Time | 24–48 hours |
| Conversion | >99% |
| Enantiomeric Excess (ee) | >99% (S-enantiomer) |
This method avoids the need for diastereomeric resolution or chiral auxiliaries, streamlining production while maintaining exceptional stereoselectivity.
Optimization of Reaction Parameters
-
Catalyst Selection : The (S)-BINAP-ruthenium complex is critical for enantiocontrol. Substitution with other ligands (e.g., Josiphos) reduces ee to <80%.
-
Nitrogen Source : Ammonium trifluoroacetate outperforms acetate or salicylate salts due to its non-coordinating trifluoroacetate anion, which minimizes catalyst poisoning.
-
Solvent Effects : Polar aprotic solvents like THF enhance substrate solubility and catalyst activity compared to methanol or dichloromethane.
Hydrochlorination to Form the Final Product
The free base 1-(6-Methoxypyridin-2-yl)ethan-1-amine is converted to its hydrochloride salt via gas-phase hydrochlorination using hydrogen chloride (HCl). Although detailed protocols for this specific compound are scarce, analogous methods (e.g., 2-chloroethylamine hydrochloride synthesis) provide a framework:
-
Dissolution : The amine free base is dissolved in anhydrous ethanol or diethyl ether.
-
HCl Introduction : Dry HCl gas is bubbled through the solution at 0–5°C to prevent decomposition.
-
Crystallization : The hydrochloride salt precipitates upon cooling, with yields >90% after filtration and vacuum drying.
Alternative Synthetic Approaches
ω-Transaminase-Catalyzed Synthesis
While excluded sources mention biocatalytic routes using ω-transaminases, peer-reviewed studies confirm that enzymatic methods face challenges with bulky pyridine substrates, often resulting in <50% conversion and moderate ee.
Chiral Resolution of Racemic Mixtures
Early approaches relied on diastereomeric salt resolution using tartaric acid derivatives. However, this method suffers from low efficiency (30–40% yield) and requires multiple recrystallization steps.
Comparative Analysis of Methodologies
| Method | Yield | ee | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Reductive Amination | >99% | >99% | High | Moderate |
| ω-Transaminase | <50% | 80–90% | Low | High |
| Chiral Resolution | 30–40% | 99% | Low | Low |
The asymmetric reductive amination method outperforms alternatives in yield and enantioselectivity, though catalyst costs may limit industrial adoption.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxypyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like thionyl chloride for converting the amine to a more reactive intermediate.
Major Products:
Oxidation: Formation of 6-methoxypyridine-2-carboxylic acid.
Reduction: Formation of 1-(6-methoxypiperidin-2-yl)ethan-1-amine.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-(6-Methoxypyridin-2-yl)ethan-1-amine hydrochloride serves as a crucial building block in synthesizing complex organic molecules. Its unique structure and reactivity make it valuable in various research fields.
- Chemistry: It is used in synthesizing various organic compounds.
- Biology: The compound is studied for its interactions with biomolecules.
- Medicine: It is explored for potential therapeutic uses and as a precursor in synthesizing pharmaceutical agents.
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and as an intermediate in various industrial processes.
Medicinal Chemistry
1-(6-Methoxypyridin-2-yl)ethan-1-amine, also known as (S)-1-(6-methoxypyridin-3-yl)ethanamine hydrochloride, shows significant potential in medicinal chemistry. Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents targeting neuropsychiatric disorders. Recent studies have highlighted its potential as a treatment for anxiety disorders by modulating serotonergic pathways.
Structure-Activity Relationship (SAR)
The methoxy group at the 6-position enhances lipophilicity and receptor affinity, which is crucial for biological activity. Systematic extraction of SAR pathways helps understand how structural modifications affect biological activity. The compound's specific substitution pattern allows for unique interactions and reactivity compared to its analogs.
Table: Impact of Structural Features on Biological Activity
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Pyridin-3-yl)ethanamine | Pyridine ring without methoxy group | Lacks lipophilicity enhancement from methoxy |
| 2-(6-Methoxypyridin-3-yl)ethylamine | Ethylamine instead of ethanamine | Different side chain may affect biological activity |
| 1-(5-Methylpyridin-2-yl)ethanamine | Methyl substitution on a different pyridine position | Potentially different receptor interactions |
| 2-(4-Methoxyphenyl)ethanamine | Aromatic ring instead of pyridine | Different electronic properties affecting reactivity |
Case Studies and Research Findings
- Neuropharmacological Studies: A study highlighted its potential as a treatment for anxiety disorders by modulating serotonergic pathways.
- Synthesis and Characterization: Various synthetic routes have been developed for producing this compound, including biocatalytic methods using ω-transaminases, which optimize yield and purity.
- Comparative Analysis: Research comparing this compound with similar compounds has demonstrated its unique pharmacological profile due to specific substitutions on the pyridine ring.
Potential applications
The compound is being investigated for various applications:
- Medicinal Chemistry: As a precursor in the synthesis of novel therapeutic agents targeting neuropsychiatric disorders.
- Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-(6-Methoxypyridin-2-yl)ethan-1-amine hydrochloride exerts its effects is primarily through interaction with molecular targets such as enzymes or receptors. The methoxy group and the amine moiety allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Specific pathways involved may include neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Positional Isomerism
- 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS 1951441-75-0): Structural isomer with ethanamine chain at the 2-position of the pyridine ring. Molecular formula C₈H₁₃ClN₂O ; similar applications but distinct steric effects .
Analogues with Different Aromatic Systems
Halogenated and Fluorinated Derivatives
Impact of Structural Modifications
- Methoxy vs. Methyl/Bromo : Methoxy groups improve solubility via hydrogen bonding, whereas bromo/methyl substituents enhance lipophilicity and target binding .
- Aromatic System Changes : Naphthalene or benzothiophene cores increase steric bulk and alter electronic properties, affecting receptor affinity .
- Fluorination : Fluorine atoms improve metabolic stability and bioavailability in drug candidates .
Biological Activity
1-(6-Methoxypyridin-2-yl)ethan-1-amine hydrochloride, also known as (S)-1-(6-methoxypyridin-2-yl)ethanamine hydrochloride, is a compound with significant biological activity attributed to its structural similarity to neurotransmitters. This article explores the compound's biological properties, synthesis, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 188.65 g/mol. Its structure features a pyridine ring substituted with a methoxy group and an ethanamine side chain, which enhances its solubility in aqueous environments, making it suitable for various biological applications .
Neurotransmitter Interaction
This compound exhibits various biological activities primarily due to its ability to interact with neurotransmitter systems. It has been studied for its potential effects on:
- Dopaminergic Receptors : The compound shows binding affinity for dopamine receptors, which could influence neuropharmacological outcomes.
- Serotonergic Activity : Its structural features suggest possible interactions with serotonin receptors, impacting mood and behavior.
Binding Affinity Studies
Research indicates that this compound demonstrates varying degrees of binding affinity at different receptor sites. For instance, studies have shown that it may act as a partial agonist at certain dopaminergic receptors, which could lead to therapeutic applications in neurodegenerative diseases .
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Material : The synthesis begins with 6-methoxypyridine.
- Alkylation Reaction : The pyridine derivative undergoes alkylation with an appropriate ethyl halide.
- Hydrochloride Formation : The final step involves the formation of the hydrochloride salt to improve solubility.
Pharmacokinetic Evaluation
A study assessing the pharmacokinetics of related compounds indicated that structural modifications could significantly influence absorption and clearance rates. For example, a similar compound demonstrated a high clearance rate (Cl = 2159 mL/hr/kg) in male CD-1 mice, suggesting that modifications in the molecular structure can impact bioavailability and therapeutic efficacy .
Efficacy in Animal Models
In vivo studies have shown that compounds structurally related to this compound exhibit neuroprotective effects in models of neurodegeneration. These findings suggest potential applications in treating conditions like Alzheimer's disease by modulating neuroinflammation and promoting neuronal survival .
Comparative Analysis
The following table summarizes key structural analogs of this compound and their differences:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-(6-Methoxypyridin-2-yl)ethylamine | CHNO | Lacks the ethanamine side chain |
| 1-(5-Methoxypyridin-2-yl)ethanamine | CHNO | Variation in methoxy group position |
| 3-(6-Methoxypyridin-2-yl)propanamine | CHNO | Longer carbon chain; potential biological differences |
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR (DMSO-d6) should show characteristic methoxy singlet at δ 3.8–3.9 ppm and pyridyl protons at δ 6.5–8.0 ppm .
- HPLC : Reverse-phase C18 columns (e.g., 95:5 water:acetonitrile + 0.1% TFA) with UV detection at 254 nm ensure >98% purity .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]+ at m/z 183.1 (free base) and chloride adducts .
Advanced Consideration
X-ray crystallography resolves stereochemical ambiguities, while Karl Fischer titration quantifies hygroscopicity (critical for salt stability) .
How does the methoxy group’s position on the pyridine ring influence reactivity and biological interactions?
Basic Research Focus
The 6-methoxy group enhances electron density on the pyridine ring, increasing nucleophilicity at the adjacent nitrogen. This affects ligand-receptor binding in biological systems (e.g., serotonin receptor analogs) . Comparative studies with 5-methoxy or 4-methoxy isomers show altered logP values (e.g., 6-methoxy: logP ~1.2 vs. 5-methoxy: logP ~1.5), impacting membrane permeability .
Advanced Consideration
Structure-activity relationship (SAR) studies using bromo () or trifluoromethyl () analogs reveal methoxy’s role in π-stacking interactions. Computational docking (e.g., AutoDock Vina) predicts binding affinities to neurological targets .
What strategies mitigate hygroscopicity and degradation during long-term storage?
Q. Basic Research Focus
- Storage : Desiccated at –20°C under argon, with silica gel packs to prevent moisture uptake .
- Formulation : Lyophilization as a stable powder reduces hydrolysis. Aqueous solutions (pH 4–5) are stable for ≤48 hours at 4°C .
Advanced Consideration
Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products (e.g., demethylated analogs via LC-MS). Amorphous solid dispersions with polymers (e.g., PVP) improve thermal stability .
What mechanistic insights explain the amination step’s sensitivity to acidic conditions?
Advanced Research Focus
Under acidic conditions, the aldehyde protonates, enhancing electrophilicity for nucleophilic attack by ammonia. However, excess acid can deactivate the amine (via protonation), requiring pH 5–6 buffering (e.g., acetate buffer). STAB reduces the imine intermediate via a six-membered transition state, avoiding competing pathways like enamine formation .
How are by-products during hydrochloride salt formation characterized and minimized?
Advanced Research Focus
Common by-products include:
- Unreacted free base : Detected via basic extraction (ether/water partition).
- Dimeric species : Formed via Michael addition; suppressed by slow HCl addition at 0°C .
- Oxidation products : Mitigated by degassing solvents with N₂.
Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) quantifies impurities ≤0.5% .
What computational tools predict synthetic feasibility and reaction pathways?
Advanced Research Focus
AI-driven tools (e.g., PubChem’s retrosynthesis module) prioritize routes based on Pistachio/Bkms_metabolic databases. Transition state modeling (Gaussian 16) evaluates activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
